beta-Solamarine

Overview

Description

Beta-Solamarine: is a steroidal saponin, a class of organic compounds known for their diverse biological activities. It is found in various species of the Solanum genus, including Solanum dulcamara and Solanum nigrum. This compound has garnered attention for its potential therapeutic properties, particularly in the field of oncology .

Mechanism of Action

Target of Action

Beta-Solamarine, a steroidal alkaloid, has been found to interact with several targets in the body. The primary targets include Leukemia Inhibitory Factor (LIF) , microRNA-192-5p (miR-192-5p) , Cysteine-rich angiogenic inducer 61 (CYR61) , and Protein kinase B (Akt) . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and autophagy .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. It inhibits the proliferation of hepatocellular carcinoma (HCC) cells and effectively induces HCC cell apoptosis and autophagy . Mechanistically, the oncogenic factor LIF is aberrantly elevated in HCC tissues and down-regulated by this compound in HCC cells . The overexpression of LIF could restore the anti-HCC effects of this compound via the miR-192-5p/CYR61/Akt signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. The most significant one is the LIF/miR-192-5p/CYR61/Akt signaling pathway . By inhibiting this pathway, this compound induces apoptosis and autophagy in hepatocellular carcinoma cells . Other pathways that interact with this compound include apoptosis, platinum drug resistance, and programmed cell death .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to decrease the viability and proliferation of HCC cells, increase the apoptotic and autophagic ratio, and slow tumor growth . In addition, it promotes apoptosis and autophagy in vivo .

Biochemical Analysis

Biochemical Properties

Beta-Solamarine plays a significant role in biochemical reactions, particularly in the context of plant defense mechanisms. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme dioxygenase, which is involved in the biosynthesis of steroidal glycoalkaloids. Dioxygenase catalyzes the ring-rearrangement from spirosolane to solanidane, a crucial step in the formation of this compound . Additionally, this compound interacts with glycosyltransferases, which attach sugar moieties to the aglycone part of the molecule, enhancing its solubility and bioactivity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound acts as a deterrent to herbivores by disrupting their digestive processes. In mammalian cells, this compound has been observed to modulate inflammatory responses and exhibit cytotoxic effects against certain cancer cell lines . These effects are mediated through the alteration of cell signaling pathways, including the inhibition of the NF-κB pathway and the activation of apoptotic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound binds to cell membrane receptors, leading to the activation or inhibition of downstream signaling pathways. It also interacts with enzymes, such as acetylcholinesterase, inhibiting their activity and leading to the accumulation of neurotransmitters in synaptic clefts . This inhibition can result in neurotoxic effects, which are part of its defense mechanism in plants. Additionally, this compound can induce changes in gene expression by modulating transcription factors and epigenetic markers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including pH, temperature, and the presence of other compounds. Studies have shown that this compound is relatively stable under acidic conditions but can degrade under alkaline conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause chronic toxicity and disrupt cellular functions over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic effects, including gastrointestinal disturbances, neurotoxicity, and hepatotoxicity . Threshold effects have been observed, where the compound’s bioactivity significantly changes at certain concentration levels. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to steroidal glycoalkaloid biosynthesis. It interacts with enzymes such as dioxygenase and glycosyltransferases, which play crucial roles in its formation and modification . This compound can also affect metabolic flux by altering the levels of metabolites involved in primary and secondary metabolism. These interactions can influence the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. In plants, this compound is transported to different tissues through the vascular system, where it accumulates in specific organs such as leaves and tubers . In mammalian systems, this compound can be absorbed through the gastrointestinal tract and distributed to various organs, including the liver, kidneys, and brain. The compound’s localization and accumulation are influenced by its interactions with transport proteins and cellular membranes.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. In plant cells, this compound is often localized in vacuoles, where it can be sequestered away from cellular machinery to prevent autotoxicity . In mammalian cells, this compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its bioactive effects. Targeting signals and post-translational modifications play a role in directing this compound to these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Solamarine can be extracted from plants like Solanum dulcamara using alcoholic extraction methods. The process involves systematic fractionation of the plant extract to isolate and characterize this compound as an active principle .

Industrial Production Methods: : Industrial production of this compound typically involves the cultivation of Solanum species, followed by extraction and purification processes. The compound is then isolated using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for further use .

Chemical Reactions Analysis

Types of Reactions: : Beta-Solamarine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties in different contexts.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of more oxidized steroidal saponins, which may have different biological activities.

Scientific Research Applications

Chemistry: : In chemistry, beta-Solamarine is studied for its unique structural properties and its ability to undergo various chemical transformations. It serves as a model compound for studying steroidal saponins .

Biology: : In biological research, this compound is investigated for its role in plant defense mechanisms. It has been shown to possess molluscicidal activity against certain snail species, making it a potential candidate for controlling parasitic infections .

Medicine: : this compound has shown promising antitumor properties. It has been reported to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma cells, by inducing apoptosis and autophagy . This makes it a potential candidate for developing new anticancer therapies.

Industry: : In the industrial sector, this compound is used in the production of natural pesticides and herbicides due to its bioactive properties. It is also explored for its potential use in pharmaceuticals and nutraceuticals .

Comparison with Similar Compounds

Similar Compounds: : Beta-Solamarine is structurally similar to other steroidal saponins such as solamargine and solasonine. These compounds share a common steroidal aglycone moiety but differ in their sugar moieties and specific biological activities .

Uniqueness: : What sets this compound apart is its potent antitumor activity and its ability to modulate multiple signaling pathways involved in cancer progression. This makes it a unique and valuable compound for further research and development in the field of oncology .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable subject for ongoing research and development.

Properties

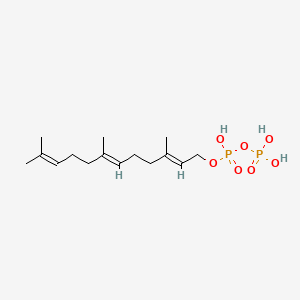

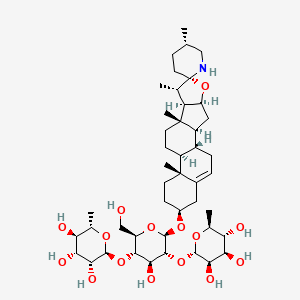

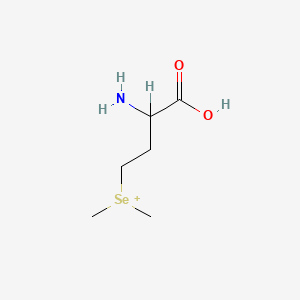

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20-,21-,22-,24-,25+,26-,27-,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWUSSKCCUMJHO-SXCAMOPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601104299 | |

| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-38-3 | |

| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Solamarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Beta-Solamarine and what is its known biological activity?

A1: this compound is a natural compound found in Solanum dulcamara (bittersweet nightshade), a plant traditionally used for treating cancers and warts. Research shows that this compound exhibits tumor-inhibitory activity against Sarcoma 180 in mice. [] This suggests potential anti-cancer properties, although further research is needed to fully understand its mechanisms and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1211789.png)